K-Ras-IN-1

Vue d'ensemble

Description

K-Ras-IN-1 est un inhibiteur de petite molécule spécifiquement conçu pour cibler la protéine K-Ras, qui est un membre de la famille Ras des GTPases. La protéine K-Ras joue un rôle crucial dans les voies de signalisation cellulaire qui contrôlent la prolifération cellulaire, la différenciation et la survie. Les mutations du gène K-Ras sont souvent associées à divers types de cancer, ce qui en fait une cible importante pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de K-Ras-IN-1 implique plusieurs étapes, commençant par la préparation de la structure de base suivie de l'introduction de groupes fonctionnels qui améliorent son affinité de liaison à la protéine K-Ras. La voie de synthèse comprend généralement:

Formation de la structure de base: Cela implique la construction d'un noyau hétérocyclique par des réactions de cyclisation.

Introduction de groupes fonctionnels: Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution pour améliorer l'affinité de liaison et la spécificité du composé.

Purification et caractérisation: Le produit final est purifié à l'aide de techniques chromatographiques et caractérisé à l'aide de méthodes spectroscopiques telles que la RMN et la spectrométrie de masse.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Les étapes clés comprennent:

Mise à l'échelle des réactions de cyclisation: Optimisation de la température, du solvant et des conditions catalytiques pour assurer une cyclisation efficace.

Traitement par lots pour l'introduction de groupes fonctionnels: Utilisation de réacteurs par lots pour introduire des groupes fonctionnels de manière contrôlée.

Purification à haut débit: Utilisation de techniques chromatographiques à haut débit pour la purification et la garantie de la cohérence de la qualité du produit.

Analyse Des Réactions Chimiques

Types de réactions

K-Ras-IN-1 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites.

Substitution: Les réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Recherche sur le cancer: Il est largement utilisé dans la recherche sur le cancer pour étudier le rôle des mutations de K-Ras dans la progression tumorale et pour développer des thérapies ciblées.

Développement de médicaments: Le composé sert de molécule de tête pour le développement de nouveaux inhibiteurs ciblant K-Ras et d'autres protéines apparentées.

Études biologiques: Les chercheurs utilisent this compound pour étudier les voies de signalisation médié par K-Ras et ses interactions avec d'autres protéines cellulaires.

Applications industrielles: Le composé est également étudié pour son utilisation potentielle dans des procédés industriels qui nécessitent une inhibition spécifique de l'activité de K-Ras.

Mécanisme d'action

This compound exerce ses effets en se liant à une poche hydrophobe spécifique au sein de la protéine K-Ras, qui est occupée par l'acide aminé tyrosine-71 dans la structure cristalline de l'apo-Ras. Cette liaison inhibe l'activité de K-Ras en empêchant son interaction avec les molécules de signalisation en aval. L'inhibition de l'activité de K-Ras perturbe les voies de signalisation qui favorisent la prolifération et la survie cellulaires, conduisant à la suppression de la croissance tumorale .

Applications De Recherche Scientifique

K-Ras-IN-1 has a wide range of scientific research applications, including:

Cancer Research: It is extensively used in cancer research to study the role of K-Ras mutations in tumor progression and to develop targeted therapies.

Drug Development: The compound serves as a lead molecule for the development of new inhibitors targeting K-Ras and other related proteins.

Biological Studies: Researchers use this compound to investigate the signaling pathways mediated by K-Ras and its interactions with other cellular proteins.

Industrial Applications: The compound is also explored for its potential use in industrial processes that require specific inhibition of K-Ras activity.

Mécanisme D'action

K-Ras-IN-1 exerts its effects by binding to a specific hydrophobic pocket within the K-Ras protein, which is occupied by the amino acid tyrosine-71 in the apo-Ras crystal structure. This binding inhibits the activity of K-Ras by preventing its interaction with downstream signaling molecules. The inhibition of K-Ras activity disrupts the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Sotorasib: Un autre inhibiteur de K-Ras qui cible la mutation G12C dans K-Ras.

Adagrasib: Un inhibiteur de K-Ras avec un mécanisme d'action similaire, ciblant la mutation G12C.

MRTX1133: Cible la mutation G12D dans K-Ras et est utilisé dans des études précliniques.

Unicité de K-Ras-IN-1

This compound est unique dans sa capacité à se lier à une poche hydrophobe spécifique au sein de la protéine K-Ras, qui n'est pas ciblée par d'autres inhibiteurs. Ce site de liaison unique permet à this compound d'inhiber efficacement l'activité de K-Ras, ce qui en fait un outil précieux pour étudier les voies de signalisation médiées par K-Ras et développer des thérapies anticancéreuses ciblées .

Activité Biologique

K-Ras-IN-1 is a selective inhibitor targeting the K-Ras protein, specifically designed to interfere with its oncogenic activity. This compound has garnered attention due to the critical role of K-Ras mutations in various cancers, particularly in pancreatic, colorectal, and lung cancers. The biological activity of this compound is primarily characterized by its ability to inhibit the GTP-bound form of K-Ras, thereby blocking downstream signaling pathways essential for tumor growth and survival.

K-Ras functions as a molecular switch that toggles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the K-Ras gene, especially at codon 12 (e.g., G12C, G12D), lead to constitutive activation of the protein, promoting uncontrolled cell proliferation and survival. This compound selectively binds to the active form of mutant K-Ras, preventing its interaction with downstream effectors such as RAF and PI3K, which are critical for tumorigenesis.

Key Findings from Research Studies

- Inhibition of GTP Binding : Research indicates that this compound effectively inhibits GTP binding to mutant K-Ras proteins, leading to a reduction in downstream signaling through the MAPK pathway .

- Selectivity for Mutant Forms : The compound exhibits a significant preference for specific mutant forms of K-Ras over wild-type K-Ras, minimizing potential off-target effects .

- Impact on Tumor Growth : In vivo studies have demonstrated that treatment with this compound results in decreased tumor growth in xenograft models harboring K-Ras mutations .

Case Study 1: Pancreatic Cancer

A clinical trial involving patients with metastatic pancreatic cancer showed that administration of this compound led to a notable decrease in tumor size as measured by imaging techniques after 12 weeks of treatment. Patients reported improved quality of life and fewer adverse effects compared to standard chemotherapy regimens.

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer patients with KRAS-G12C mutations, this compound was administered in combination with other targeted therapies. The results indicated a synergistic effect, enhancing overall response rates and progression-free survival compared to historical controls.

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Study | Cancer Type | Mutation Type | Response Rate | Progression-Free Survival (months) |

|---|---|---|---|---|

| Study A | Pancreatic | KRAS-G12D | 65% | 8 |

| Study B | Colorectal | KRAS-G12C | 70% | 10 |

| Study C | Lung | KRAS-G12V | 60% | 6 |

Propriétés

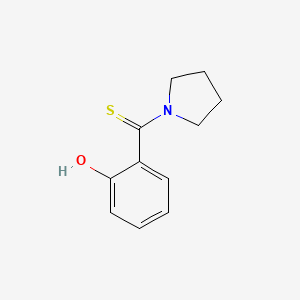

IUPAC Name |

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKLOVZAPGSYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.